molecular formula C16H19N3O3S B2379602 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 484695-59-2

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2379602
CAS RN: 484695-59-2
M. Wt: 333.41
InChI Key: PNUPOAKZBMVMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained attention in recent years for its potential application in scientific research. This compound belongs to the oxadiazole family and has been synthesized through various methods. It has been found to have a mechanism of action that can be useful in understanding biological processes and has shown promising results in lab experiments.

Mechanism of Action

The mechanism of action of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have been studied extensively. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments include its ability to inhibit certain enzymes, which can be useful in studying biological processes. It also has anti-inflammatory and neuroprotective effects, which can be useful in studying diseases such as Alzheimer's and Parkinson's. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The potential future directions for research involving 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone are vast. It can be further studied in the context of cancer, inflammation, and neurodegenerative diseases, among others. Its potential use as a therapeutic agent can also be explored. Further studies can also be conducted to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been achieved through various methods, including the reaction of piperidine with 2-chloroethyl isothiocyanate, followed by the reaction of the resulting compound with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Another method involves the reaction of 2-chloroethyl isothiocyanate with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, followed by the reaction of the resulting compound with piperidine.

Scientific Research Applications

The potential scientific research applications of 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone are vast. It has been found to have a mechanism of action that involves the inhibition of certain enzymes, which can be useful in understanding biological processes. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases, among others.

properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-7-5-6-12(10-13)15-17-18-16(22-15)23-11-14(20)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPOAKZBMVMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.